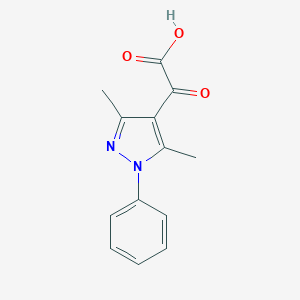

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid

Description

Properties

IUPAC Name |

2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-11(12(16)13(17)18)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHVYDRRHVZGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The direct carboxylation of pyrazole derivatives using oxalyl chloride (ClCO)₂O is a well-established method for introducing carboxylic acid functionalities. For 3,5-dimethyl-1-phenylpyrazole (1a ), reaction with excess oxalyl chloride at 80–90°C generates the intermediate acid chloride 1b , which is hydrolyzed to the target α-keto acid 1c (Scheme 1).

Scheme 1:

3,5-Dimethyl-1-phenylpyrazole → (ClCO)₂O → 4-(chlorocarbonyl)-3,5-dimethyl-1-phenylpyrazole → Hydrolysis → 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid

This method is highly effective for pyrazoles with electron-donating groups (e.g., methyl substituents) and short linkers, achieving yields of 85–92%. However, steric hindrance from bulky substituents or extended alkane spacers reduces yields due to intermediate instability.

Optimization and Limitations

Key parameters include:

-

Temperature: Reactions proceed optimally at 80°C, with higher temperatures leading to decarboxylation.

-

Oxalyl Chloride Stoichiometry: A 3:1 molar ratio of (ClCO)₂O to pyrazole ensures complete conversion.

-

Hydrolysis Conditions: Acidic hydrolysis (30% HCl, 50°C) prevents ketone reduction.

Limitations include incompatibility with pyrazoles containing electron-withdrawing groups and sensitivity to prolonged reaction times (>8 h), which degrade the acid chloride intermediate.

Superbasic Alkylation of Pyrazole Carboxylates

One-Pot Alkylation-Hydrolysis Protocol

An alternative route involves alkylating ethyl 4-pyrazolecarboxylate (2a ) with dibromoacetic acid derivatives in a superbasic potassium hydroxide–dimethyl sulfoxide (KOH-DMSO) medium. For example, reacting 2a with ethyl bromoacetate in KOH-DMSO at 80°C for 4 hours forms the alkylated ester 2b , which is hydrolyzed to 2c (Scheme 2).

Scheme 2:

Ethyl 4-pyrazolecarboxylate + ethyl bromoacetate → KOH-DMSO → Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetate → Hydrolysis → Target acid

This method achieves yields of 89–92% and accommodates diverse spacer lengths, making it superior to oxalyl chloride carboxylation for long-chain derivatives.

Advantages and Substrate Compatibility

-

Functional Group Tolerance: Compatible with nitro, cyano, and trifluoromethyl groups.

-

Scalability: Demonstrated at 10 mmol scale with consistent yields.

-

Byproduct Management: The superbasic medium minimizes side reactions like vinylpyrazole formation.

Silylation-Halogenation Cascade for α-Keto Acid Synthesis

Three-Step Process from Hydrazide Precursors

A patent-derived method involves:

-

Silylation: Protecting 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid (3a ) with trimethylchlorosilane (TMSCl) in triethylamine to form 3b .

-

Halogenation: Reacting 3b with chloroacetyl chloride (ClCH₂COCl) to yield the α-chloro ketone 3c .

-

Acidic Hydrolysis: Treating 3c with 30% HCl to produce the target acid 3d (Scheme 3).

Scheme 3:

Pyrazole carboxylic acid → TMSCl → Silylated intermediate → ClCH₂COCl → α-Chloro ketone → HCl → Target acid

This method offers modularity for introducing varied acyl groups but requires stringent anhydrous conditions.

Yield and Practical Considerations

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Oxalyl Chloride | 85–92 | 6–8 | Moderate | High |

| Superbasic Alkylation | 89–92 | 4–6 | High | Moderate |

| Silylation-Halogenation | 78–82 | 10–12 | Low | Low |

Key Findings:

-

The superbasic alkylation method is optimal for industrial-scale synthesis due to shorter reaction times and higher yields.

-

Oxalyl chloride carboxylation is cost-effective but limited to short-chain derivatives.

-

Silylation-halogenation is reserved for specialized applications requiring tailored acyl groups .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl or other reduced forms.

Substitution: Formation of substituted pyrazole or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the effects of pyrazole derivatives on human cancer cell lines. The results showed that compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid exhibited significant cytotoxicity against breast and prostate cancer cells, suggesting potential for further development as anticancer drugs .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation.

Case Study:

In a controlled trial, researchers evaluated the anti-inflammatory activity of several pyrazole compounds in animal models of arthritis. The results indicated that these compounds significantly reduced inflammation markers compared to control groups .

Agricultural Applications

Pesticidal Activity

Compounds containing pyrazole moieties have been explored as potential pesticides due to their ability to disrupt insect hormonal systems.

Case Study:

A field study demonstrated that formulations containing this compound effectively reduced pest populations in crops without adversely affecting beneficial insects . This highlights its potential as an environmentally friendly pesticide.

Materials Science Applications

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with enhanced properties.

Case Study:

Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength. These materials are promising for applications requiring durable and heat-resistant properties .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents, functional groups, and heterocyclic systems, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Substituents/Modifications | Key Functional Groups | Notable Properties |

|---|---|---|---|---|

| 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid | C₁₃H₁₃N₃O₂ | 3,5-dimethylpyrazole, phenyl, oxoacetic acid | Pyrazole, ketone, carboxylic acid | High hydrogen-bonding capacity; π-π stacking interactions observed in crystals |

| 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetamide | C₁₃H₁₃N₃O₂ | Oxoacetamide replaces oxoacetic acid | Pyrazole, ketone, amide | Reduced acidity compared to carboxylic acid; enhanced lipophilicity |

| 3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ylacetic acid | C₁₄H₁₂F₃N₃O₃ | Trifluoromethylphenyl at position 1 | Pyrazole, ketone, carboxylic acid, CF₃ | Increased electron-withdrawing effects; higher acidity and metabolic stability |

| 2-(1H-Indol-3-yl)-2-oxoacetic acid | C₁₀H₇NO₃ | Indole replaces pyrazole | Indole, ketone, carboxylic acid | Extended π-system; altered hydrogen-bonding patterns due to indole NH group |

| (2-Oxo-2-phenothiazin-10-ylethyl) 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | C₂₉H₂₂N₄O₃S | Phenothiazine-ethyl ester | Pyrazole, ester, phenothiazine | Enhanced planarity for π-π stacking; potential redox activity from phenothiazine |

Key Research Findings

Electronic Effects :

- The trifluoromethyl group in 3,5-Dimethyl-1-(3-trifluoromethylphenyl)-1H-pyrazol-4-ylacetic acid increases electron-withdrawing character, lowering the pKa of the carboxylic acid group compared to the parent compound .

- Replacement of the carboxylic acid with an amide (as in 2-oxoacetamide) reduces solubility in polar solvents but improves membrane permeability .

Crystallographic Behavior: The parent compound forms C–H⋯O hydrogen-bonded dimers and π-π interactions (centroid distances: 3.83–3.86 Å) in its crystal lattice, stabilizing the solid-state structure . Similar packing is disrupted in analogs with bulkier substituents (e.g., phenothiazine), leading to polymorphic variations .

Biological Relevance :

- Indole-based analogs (e.g., 2-(1H-indol-3-yl)-2-oxoacetic acid) exhibit divergent bioactivity due to the indole NH group’s role in target binding, contrasting with the pyrazole core’s steric shielding .

- The trifluoromethylphenyl derivative shows enhanced resistance to enzymatic degradation, a trait valuable in agrochemical design .

Synthetic Utility: Esters and amides of 2-oxoacetic acid derivatives (e.g., phenothiazine-linked compounds) are synthesized via carbodiimide coupling, demonstrating the versatility of the core structure .

Biological Activity

2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a compound with significant biological activity, particularly within the realm of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. Its structural characteristics enable interactions with various biological targets, making it a subject of interest in drug discovery.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that derivatives of the pyrazole nucleus exhibit potent anti-inflammatory effects. For example, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds were tested for their ability to reduce carrageenan-induced edema in animal models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been extensively documented. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against MCF7 and A549 cancer cells . The mechanisms underlying these effects often involve the inhibition of key signaling pathways associated with cancer cell growth.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Compounds within this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. In one study, pyrazole derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus, demonstrating significant inhibitory effects .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory processes or cancer cell proliferation.

- Modulation of Cytokine Release : These compounds can modulate the release of cytokines and other inflammatory mediators, helping to reduce inflammation.

- Induction of Apoptosis : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including mitochondrial pathways and caspase activation .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of related compounds.

| Study | Activity | Cell Line / Model | IC50 / Efficacy |

|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema model | Comparable to indomethacin | |

| Anticancer | MCF7 | IC50 = 3.79 µM | |

| Antimicrobial | E. coli | Significant inhibition |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of a pyrazole derivative significantly reduced paw swelling in carrageenan-induced inflammation models compared to control groups.

- Cancer Treatment Exploration : Clinical trials are ongoing to evaluate the efficacy of pyrazole derivatives in combination therapies for various cancers, particularly targeting breast and lung cancer cell lines.

- Antimicrobial Efficacy : Laboratory tests have shown that specific derivatives can effectively combat resistant bacterial strains, suggesting their potential role in developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving substituted pyrazole precursors and oxoacetic acid derivatives. For example, analogous pyrazole-acetic acid derivatives have been prepared using multistep protocols involving hydrazine derivatives and ketones, followed by oxidation steps. Optimization may include varying catalysts (e.g., acidic or basic conditions), temperature (80–120°C), and reaction time (6–24 hours). Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1605 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.2–8.2 ppm), pyrazole protons (δ 8.1–8.2 ppm), and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and pyrazole ring carbons .

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z 257.25 for C₁₃H₁₁N₃O₃ analogs) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate molecular conformation and hydrogen bonding patterns?

- Methodology : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (e.g., 100 K) are refined via SHELXL. Hydrogen bonding networks are analyzed using graph-set notation (e.g., R²₂(8) motifs for dimeric interactions). For pyrazole derivatives, intermolecular O–H···N and C–H···O bonds are critical for stabilizing crystal packing .

Q. What strategies resolve contradictions between experimental spectral data and computational models (e.g., DFT)?

- Methodology : Perform vibrational frequency scaling (e.g., 0.96–0.98 for B3LYP/6-311++G(d,p)) to align DFT-predicted IR/Raman peaks with experimental data. For NMR, apply solvent-specific polarizable continuum models (PCM) to improve δH/δC correlation. Discrepancies in tautomeric equilibria may require Boltzmann population analysis .

Q. How can stability studies be designed to evaluate degradation pathways under oxidative, acidic, or basic conditions?

- Methodology : Expose the compound to H₂O₂ (oxidative), HCl (acidic), or NaOH (basic) at 37°C for 24–72 hours. Monitor degradation via HPLC or TLC. For example, oxidative degradation of analogous compounds yields 2-oxoacetic acid derivatives, confirmed by LC-MS and ¹H NMR .

Q. What computational approaches predict the compound’s reactivity in solvent environments or as a ligand in coordination chemistry?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP) assess solvation effects using implicit solvent models (e.g., SMD). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For metal coordination, Natural Bond Orbital (NBO) analysis evaluates ligand-metal charge transfer .

Q. How can combined crystallographic and spectroscopic data resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria)?

- Methodology : SCXRD unambiguously assigns tautomeric states via bond lengths (e.g., C=O vs. C–O). IR and ¹³C NMR distinguish keto (C=O at ~170 ppm) from enol (C–O at ~160 ppm) forms. Dynamic NMR at variable temperatures may detect tautomerization kinetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.